(Mesitylthio)trimethylsilane
Description
(Mesitylthio)trimethylsilane (abbreviated as Mes-STMS in some literature) is a silicon-based organometallic compound characterized by a mesitylthio (2,4,6-trimethylphenylthio) group bonded to a trimethylsilane moiety. Its structure imparts significant steric bulk and electron-donating properties, making it valuable in stereoselective organic reactions, such as aldol additions and carbene-mediated transformations .
Properties
CAS No. |
60253-72-7 |
|---|---|
Molecular Formula |
C12H20SSi |
Molecular Weight |
224.44 g/mol |
IUPAC Name |
trimethyl-(2,4,6-trimethylphenyl)sulfanylsilane |
InChI |
InChI=1S/C12H20SSi/c1-9-7-10(2)12(11(3)8-9)13-14(4,5)6/h7-8H,1-6H3 |
InChI Key |
IJZZCDKRJLKNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S[Si](C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Mesitylthio)trimethylsilane can be synthesized through the reaction of mesitylthiol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between mesitylthiol and trimethylchlorosilane. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (Mesitylthio)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the mesitylthio group is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the mesitylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Organosilicon Compounds: Resulting from reduction reactions.
Substituted Silanes: Produced from nucleophilic substitution reactions.
Scientific Research Applications
(Mesitylthio)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfur-containing groups into organic molecules.
Material Science: The compound is utilized in the synthesis of silicon-based materials with unique properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.
Catalysis: this compound is employed in catalytic processes to facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of (mesitylthio)trimethylsilane involves the interaction of its functional groups with target molecules. The mesitylthio group can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. These interactions facilitate the formation of new chemical bonds and the transformation of substrates in synthetic reactions.
Comparison with Similar Compounds
Reactivity in Stereoselective Reactions
- (Mesitylthio)trimethylsilane vs. (Trimethylphenyl)thiotrimethylsilane (Mes-STMS): Both compounds share a mesitylthio group, but Mes-STMS is explicitly noted for its role in achieving high diastereoselectivity in aldol reactions. For example, in reactions with silyl enol ethers and aldehydes, Mes-STMS achieved >90% facial and simple diastereoselectivity due to steric shielding from the mesitylthio group . Key Data:
| Compound | Reaction Type | Selectivity (%) | Reference |
|---|---|---|---|
| Mes-STMS | Aldol addition | >90 | |
| This compound | Not explicitly reported | N/A | - |
Comparison with Halogenated Trimethylsilanes
- TMSCF3, TMSCF2Cl, and TMSCF2Br:
These halogenated silanes are employed in gem-difluoroolefination of carbonyl compounds. TMSCF2Cl outperforms TMSCF2Br and TMSCF3 in reaction efficiency, achieving higher yields (e.g., 85% vs. 60–70% for TMSCF3) due to optimal leaving-group ability .- Key Data:
| Compound | Application | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| TMSCF2Cl | gem-Difluoroolefination | 85 | High | |
| TMSCF2Br | Same as above | 70 | Moderate | |
| TMSCF3 | Same as above | 60 | Low |
- This compound lacks direct evidence in fluorination reactions but is structurally distinct due to its sulfur-based substituent.
Commercial and Industrial Relevance
- Market Availability: Trimethylsilane derivatives like allyltrimethylsilane (CAS 762-72-1) and iodotrimethylsilane (CAS 16029-98-4) are widely produced, with established suppliers in Europe, Asia, and North America . In contrast, this compound is less commonly commercialized, suggesting niche research applications.
Areas for Further Study
- Direct comparisons of Mes-STMS with other thio-silanes in fluorination reactions.
- Quantitative analysis of mesitylthio group effects on reaction kinetics.
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